molecular formula C21H23BrN2O3 B2675526 3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide CAS No. 1797871-15-8

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Cat. No.: B2675526
CAS No.: 1797871-15-8
M. Wt: 431.33
InChI Key: MWCLGCRGRTUXHL-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
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Biological Activity

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a bromophenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

  • Molecular Formula: C21H23BrN2O3
  • Molecular Weight: 431.3 g/mol
  • CAS Number: 1797871-15-8

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has been observed to cause S-phase arrest in various cancer cell lines, suggesting that it interferes with DNA synthesis and repair mechanisms .
Cell LineIC50 (µM)Mechanism of Action
Molt-3 (leukemia)<6.5S-phase arrest
MCF-7 (breast)12.0Apoptosis induction
A549 (lung)15.5Cell cycle modulation

Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives possess neuroprotective properties. The compound's structure may allow it to interact with neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from oxidative stress .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The bromophenyl group is known for enhancing the lipophilicity of the molecule, which may improve its ability to penetrate microbial cell membranes .

Case Studies and Research Findings

  • Antiproliferative Effects : A study published in Cancer Research highlighted that derivatives of tetrahydroquinoline exhibited potent antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Study : Research conducted on tetrahydroquinoline derivatives showed promising results in models of neurodegenerative diseases. The compounds were able to reduce neuronal cell death induced by excitotoxicity .
  • Antimicrobial Efficacy : In a comparative study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLGCRGRTUXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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